N-(1,3-benzodioxol-5-ylmethyl)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide is a useful research compound. Its molecular formula is C25H18BrClN2O4 and its molecular weight is 525.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 524.01385 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research involving derivatives similar to the compound has demonstrated significant antimicrobial activity. For instance, derivatives synthesized via Mannich reaction were evaluated for their in vitro antimicrobial activity against various microbial strains, such as Escherichia coli and Staphylococcus aureus, showing some derivatives to be highly effective (Sethi et al., 2016). This suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide could also exhibit antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.
Molecular Docking and Synthesis
The synthesis and characterization of related compounds have been extensively studied, with some focusing on their interaction with microbial proteins through in silico studies. This approach helps in understanding the mechanism of action and enhancing the antimicrobial efficacy of these compounds (Sethi et al., 2016). Such research methodologies could be applied to study this compound, aiding in the discovery of its potential applications in the medical field.
Structural Analysis and Drug Design
Investigations into the crystal packing, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into the structural and electronic characteristics that contribute to their biological activity (Saeed et al., 2020). Such analytical techniques could be employed to explore the properties of this compound, potentially leading to the development of new pharmaceuticals or materials with novel properties.
Potential Applications in Polymerization and Material Science
The controlled radical polymerization of acrylamide derivatives demonstrates the potential of such compounds in synthesizing polymers with specific properties, such as enhanced isotacticity or controlled molecular weight (Mori et al., 2005). This area of research might be relevant to this compound, indicating its potential use in the development of novel polymeric materials.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrClN2O4/c26-20-6-8-22(31-14-17-3-1-2-4-21(17)27)18(11-20)10-19(12-28)25(30)29-13-16-5-7-23-24(9-16)33-15-32-23/h1-11H,13-15H2,(H,29,30)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTASPHBORTCHQ-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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